molecular formula C26H27N3O4S2 B2509504 N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 892362-73-1

N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2509504
CAS No.: 892362-73-1
M. Wt: 509.64
InChI Key: LYWNQABRFMLMBZ-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields of scientific research. Its intricate structure suggests it could exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of N-(4-(benzyloxy)phenyl)-2-bromoacetamide: : Starting with 4-(benzyloxy)aniline and bromoacetyl bromide, you’ll get N-(4-(benzyloxy)phenyl)-2-bromoacetamide under basic conditions.

  • Preparation of 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol: : This is achieved through the cyclization of appropriate precursors involving sulfur and amide chemistry.

  • Final Coupling Reaction: : The critical step involves the reaction of N-(4-(benzyloxy)phenyl)-2-bromoacetamide with 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol in the presence of a base to afford N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide.

Industrial Production Methods: : Industrial-scale production would involve optimization of the above methods for higher yield and purity, often including steps like purification through crystallization and thorough quality control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenyl and butyl groups can undergo oxidation under strong oxidizing conditions, producing quinones or carbonyl compounds.

  • Reduction: : Reduction of the sulfonamide moiety could lead to the cleavage of sulfur-nitrogen bonds.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

  • From Oxidation: : Likely produces benzoquinone derivatives and carboxylic acids.

  • From Reduction: : Amine and thiol derivatives.

  • From Substitution: : New substituted acetamide compounds.

Scientific Research Applications

Chemistry

  • As a synthetic intermediate in the development of more complex organic molecules.

Biology

  • Potential use in probing biochemical pathways due to its unique functional groups.

Medicine

  • Can be evaluated for pharmaceutical applications, particularly as a lead compound in drug discovery.

Industry

  • Utilized in materials science for the development of new polymers or coatings with specific properties.

Mechanism of Action

N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide likely interacts with molecular targets by fitting into specific binding pockets due to its unique structure. The pathway involves interactions with enzymes or receptors, potentially influencing biochemical pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(methoxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide.

  • N-(4-(phenoxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide.

Uniqueness: : What sets N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide apart is its specific substitution pattern on the phenyl ring, which might impart distinct reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-2-3-17-29-23-11-7-8-12-24(23)35(31,32)28-26(29)34-19-25(30)27-21-13-15-22(16-14-21)33-18-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNQABRFMLMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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